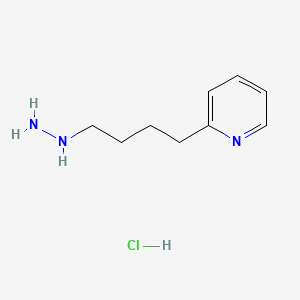

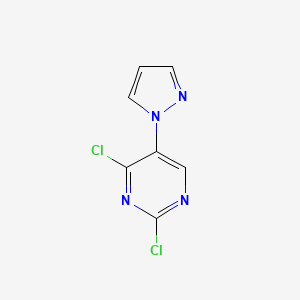

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

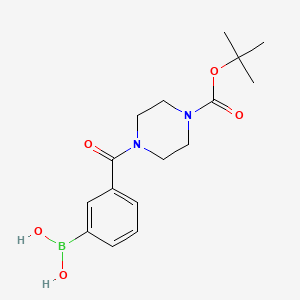

“2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine” is an organic compound that belongs to the pyrimidine family of chemicals. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, Hadizadeh et al. synthesized a compound via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of “this compound” is C7H4Cl2N4.Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications

Structural Analysis

The compound 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is structurally significant. For instance, Bunker et al. (2010) studied a structurally similar compound, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, and provided insights into the bond angles and planarity of the molecule, crucial for understanding its reactivity and potential interactions in various applications (Bunker et al., 2010).

Synthesis of Novel Derivatives

The compound has been utilized as a core structure for the synthesis of various derivatives with potential therapeutic and chemical applications. Ajani et al. (2019) highlighted the synthesis of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives, emphasizing its versatility in drug design due to its pharmacological potentials (Ajani et al., 2019).

Biological and Pharmacological Potentials

The pyrazolo and pyrimidine moiety, core components of this compound, have shown significant biological activities, making them valuable in medicinal chemistry. Munier-Lehmann et al. (2015) discussed a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, indicating the compound's potential in antiviral drug development (Munier-Lehmann et al., 2015).

Agricultural Applications

The chemical structure of this compound also finds relevance in agriculture. Ma et al. (2014) synthesized novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives and evaluated their herbicidal activities, demonstrating the compound's utility in developing novel pigment biosynthesis inhibitors (Ma et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation, and PAK4 , a p21-activated kinase involved in various cellular processes including cell survival, proliferation, and migration.

Mode of Action

For instance, similar compounds have shown strong inhibition against PAK4, suggesting that they occupy the hydrophobic cavity of the P-loop pocket .

Result of Action

Similar compounds have shown significant inhibitory activity, suggesting potential cytotoxic effects .

properties

IUPAC Name |

2,4-dichloro-5-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCSZLRGJAHLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677505 |

Source

|

| Record name | 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260860-26-1 |

Source

|

| Record name | 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)

![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)

![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)